N-(4-Bromo-5,6,7,8-tetrahydro-8-isoquinolinyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom on the fourth position of the tetrahydroisoquinoline ring and an ethanesulfonamide group attached to the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The bromination step to introduce the bromine atom at the fourth position can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its antimicrobial activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its structural properties.
Mechanism of Action
The mechanism by which N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
N-(4-chloro-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
N-(4-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide
Uniqueness: N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide stands out due to its bromine atom, which provides unique reactivity compared to its chloro or methyl analogs. This bromine atom allows for more diverse chemical transformations and potential biological activities.
Properties
Molecular Formula |
C11H15BrN2O2S |
---|---|
Molecular Weight |
319.22 g/mol |
IUPAC Name |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-17(15,16)14-11-5-3-4-8-9(11)6-13-7-10(8)12/h6-7,11,14H,2-5H2,1H3 |
InChI Key |
LVQOQLARLWRIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CCCC2=C(C=NC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.